2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
CAS No.: 303092-85-5
Cat. No.: VC15670597
Molecular Formula: C20H25N5O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303092-85-5 |
|---|---|
| Molecular Formula | C20H25N5O |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
| Standard InChI | InChI=1S/C20H25N5O/c1-17(19-7-9-21-10-8-19)22-23-20(26)16-25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,26)/b22-17+ |
| Standard InChI Key | QYIZBMIHQMWEEQ-OQKWZONESA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=NC=C3 |
| Canonical SMILES | CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=NC=C3 |
Introduction
2-(4-Benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of acetohydrazides. It features a benzylpiperazine moiety linked to an ethylidene group, which is further connected to a pyridin-4-yl ring. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.
Biological and Chemical Activities
While specific biological activities of 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene)acetohydrazide are not well-documented, compounds with similar structures have shown potential in various biological assays. For instance, hydrazide derivatives are known for their antimicrobial properties, as demonstrated by studies on similar compounds .
Safety and Handling
-
Toxicity: The compound is classified as toxic if swallowed, with a hazard statement H301 .
-
Skin Irritation: It causes skin irritation, as indicated by the warning H315 .
Research Findings and Applications
Despite the lack of specific research findings on this compound, its structural components suggest potential applications in medicinal chemistry, particularly in the development of drugs with biological activity.
Comparison with Similar Compounds
| Compound | Molecular Formula | Pyridine Position | Biological Activity |
|---|---|---|---|
| 2-(4-Benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide | C20H25N5O | Pyridin-4-yl | Not documented |
| 2-(4-Benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide | C20H25N5O | Pyridin-3-yl | Not documented |
| 2-(4-Benzylpiperazin-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | C19H23N5O | Pyridin-2-yl | No literature data |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume